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Compound of Interest

Compound Name: Methyl copalate

Cat. No.: B091763 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Methyl copalate is a naturally occurring labdane-type diterpenoid ester. It is the methyl ester of

copalic acid, a compound found in the oleoresin of various plants of the Copaifera genus. This

technical guide provides a comprehensive overview of methyl copalate, including its chemical

identity, physicochemical properties, a detailed synthesis protocol, and a summary of its

biological activities. The information is intended to support research and development efforts in

natural product chemistry and drug discovery.

Chemical Identity and Synonyms
The systematic IUPAC name for methyl copalate is methyl (E)-5-[(1R,4aR,8aR)-5,5,8a-

trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-enoate[1].

The compound is also known by several synonyms, which are useful for cross-referencing in

chemical databases and literature.
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Identifier Type Value

IUPAC Name

methyl (E)-5-[(1R,4aR,8aR)-5,5,8a-trimethyl-2-

methylidene-3,4,4a,6,7,8-hexahydro-1H-

naphthalen-1-yl]-3-methylpent-2-enoate[1]

Common Name Methyl copalate[1]

CAS Number 17110-88-2[2]

PubChem CID 13858180[1]

ChEMBL ID CHEMBL2048913[1]

Molecular Formula C₂₁H₃₄O₂[1]

Molecular Weight 318.5 g/mol [1][2]

InChI Key KYTKOCVFNCZSSC-PSLIWGKLSA-N[2]

Physicochemical and Spectroscopic Data
The following table summarizes key computed physicochemical properties of methyl copalate.

Property Value Source

Molecular Weight 318.5 g/mol PubChem[1]

XLogP3 6.6 PubChem[1]

Hydrogen Bond Donor Count 0 PubChem[1]

Hydrogen Bond Acceptor

Count
2 PubChem[1]

Rotatable Bond Count 4 PubChem[1]

Exact Mass 318.255880323 PubChem[1]

Topological Polar Surface Area 26.3 Å² PubChem[1]

Heavy Atom Count 23 PubChem[1]
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary technique for the structural elucidation of methyl copalate.

The following are characteristic chemical shift regions observed in ¹H and ¹³C NMR spectra.

¹H NMR Spectral Data:

Proton Type
Typical Chemical Shift (δ)

Range (ppm)
Description

Olefinic Protons 4.5 - 5.7

Includes protons of the

exocyclic methylene group

(=CH₂) and the proton on the

trisubstituted double bond in

the side chain[2].

Methyl Ester Protons 3.6 - 3.7

A sharp singlet corresponding

to the three protons of the

ester's methyl group[2].

Aliphatic Protons 1.2 - 2.5

A complex region of

overlapping multiplets from the

CH and CH₂ groups of the

bicyclic core and side chain[2].

Methyl Protons 0.7 - 1.2

Includes signals from the

multiple methyl groups

attached to the diterpene

skeleton, appearing as singlets

and doublets[2].

¹³C NMR Spectral Data:

A total of 21 distinct signals are expected in the ¹³C NMR spectrum of methyl copalate[2]. Key

signals include the carbonyl carbon of the methyl ester group, which resonates significantly

downfield.

Experimental Protocols
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Semisynthesis of Methyl Copalate from Copalic Acid
Methyl copalate can be readily prepared via the semisynthesis from its corresponding

carboxylic acid, copalic acid. A common and safer alternative to the hazardous diazomethane

is the use of trimethylsilyldiazomethane (TMS-diazomethane).

Workflow for the Semisynthesis of Methyl Copalate

Caption: Workflow for the methylation of copalic acid to methyl copalate.

Materials:

Copalic acid

Trimethylsilyldiazomethane (TMS-diazomethane) solution (e.g., 2.0 M in hexanes)

Toluene, anhydrous

Methanol, anhydrous

Dichloromethane (for monitoring)

Ethyl acetate (for monitoring and chromatography)

Hexane (for monitoring and chromatography)

Silica gel for column chromatography

Standard laboratory glassware and magnetic stirrer

Rotary evaporator

Procedure:

Dissolution: Dissolve copalic acid (1 equivalent) in a mixture of anhydrous toluene and

anhydrous methanol (e.g., 3:2 v/v).

Reaction Setup: Cool the solution to 0 °C in an ice bath under a nitrogen or argon

atmosphere with magnetic stirring.
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Addition of TMS-Diazomethane: Add the TMS-diazomethane solution dropwise to the stirred

solution of copalic acid. The reaction is accompanied by the evolution of nitrogen gas.

Continue the addition until a faint yellow color persists, indicating a slight excess of the

reagent.

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography

(TLC) using a suitable solvent system (e.g., hexane:ethyl acetate). The disappearance of the

copalic acid spot and the appearance of the less polar methyl copalate spot indicate the

completion of the reaction.

Work-up: Once the reaction is complete, allow the mixture to warm to room temperature.

Concentrate the reaction mixture in vacuo using a rotary evaporator to remove the solvents

and excess reagent.

Purification: Purify the crude product by column chromatography on silica gel using a

gradient of hexane and ethyl acetate as the eluent to afford pure methyl copalate.

Characterization: Confirm the identity and purity of the synthesized methyl copalate using

spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activity
Methyl copalate has demonstrated cytotoxic activity against various cancer cell lines,

suggesting its potential as a lead compound for the development of novel anticancer agents.

Cytotoxic Activity of Methyl Copalate against Cancer Cell Lines

Caption: Cytotoxic effect of methyl copalate on various cancer cell lines.

Summary of Cytotoxic Activity:
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Cell Line Cancer Type IC₅₀ (µg/mL)

P-388 Murine Lymphoma 2.5

A549 Human Lung Carcinoma 5.0

HT-29 Human Colon Carcinoma 5.0

MEL-28 Human Melanoma 10.0

The inhibitory concentration (IC₅₀) values indicate the concentration of methyl copalate
required to inhibit the growth of 50% of the cancer cells. These findings highlight the potential

of methyl copalate as a subject for further investigation in oncology research.

Conclusion
This technical guide provides essential information on methyl copalate for researchers and

drug development professionals. The detailed chemical identity, physicochemical and

spectroscopic data, a robust synthesis protocol, and a summary of its cytotoxic activities offer a

solid foundation for further studies. The biological activity of methyl copalate warrants more in-

depth investigation into its mechanism of action and potential as a therapeutic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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